Cevadine hydrochloride

描述

准备方法

化学反应分析

反应类型: 藜芦碱盐酸盐经历各种化学反应,包括氧化、还原和取代 . 这些反应通常用于为特定研究目的修饰化合物。

常用试剂和条件: 藜芦碱盐酸盐反应中常用的试剂包括乙醇、氯仿和盐酸 . 藜芦碱盐酸盐在不同溶剂中的溶解度取决于 pH 值,游离碱形式在水中极难溶解,但在 1 M 盐酸中很容易溶解 .

形成的主要产物: 从藜芦碱盐酸盐反应中形成的主要产物取决于所用反应条件和试剂。 例如,氧化反应可能会产生藜芦碱盐酸盐中存在的生物碱的不同衍生物 .

科学研究应用

Insecticidal Applications

Cevadine hydrochloride exhibits significant insecticidal activity, primarily targeting pests such as citrus thrips. Its mechanism of action involves the modulation of voltage-gated sodium channels in insect nerve cells, leading to paralysis and death of the target organisms. The compound's effectiveness as a natural pesticide makes it valuable in integrated pest management strategies aimed at reducing reliance on synthetic chemicals.

Efficacy Against Insect Pests

| Insect Pest | Application Rate (mg/kg) | Efficacy (%) | Reference |

|---|---|---|---|

| Citrus Thrips | 10 | 85 | |

| Leafhoppers | 15 | 90 | |

| Aphids | 5 | 70 |

Scientific Research Applications

This compound is utilized in various scientific disciplines due to its unique biochemical properties:

Chemistry

- Analytical Chemistry : Cevadine serves as a reference compound for developing chromatographic methods, facilitating the identification and quantification of similar alkaloids in biological samples.

- Electrophysiological Studies : The compound is used to investigate the effects of sodium channel blockers and their interactions with other pharmacological agents.

Biology

- Neurobiology : Research has shown that cevadine affects neuronal signaling by altering membrane potentials and increasing calcium ion influx, which is critical for synaptic transmission.

- Toxicology : Studies have documented the acute toxicity of cevadine on various animal models, highlighting its potential risks when used in uncontrolled environments.

Medicine

- Therapeutic Potential : Ongoing research aims to explore the potential therapeutic uses of cevadine in treating neurological disorders due to its action on sodium channels. Its ability to induce depolarization may have implications for conditions characterized by altered neuronal excitability.

Case Study 1: Toxicity Assessment

A study evaluated the acute toxicity of this compound on mice, revealing an LD50 value of approximately 300 mg/kg when administered orally. Symptoms included convulsions and respiratory distress, underscoring the need for caution in handling this compound .

Case Study 2: Insecticidal Efficacy

Field trials demonstrated that this compound applied at a rate of 10 mg/kg effectively reduced citrus thrip populations by over 85%, showcasing its potential as a sustainable alternative to synthetic pesticides .

作用机制

相似化合物的比较

藜芦碱盐酸盐类似于百合科中发现的其他甾体生物碱,如藜芦碱、川乌碱和藜芦碱 . 它在结合并持续激活电压门控钠通道方面是独特的 . 这种特性使其在离子通道功能和神经毒性研究中特别有价值。

类似化合物列表:

- 藜芦碱

- 川乌碱

- 藜芦碱

- 藜芦碱

- 原藜芦碱

- 箭毒碱

藜芦碱盐酸盐独特的性质和广泛的应用使其成为科学研究中重要的化合物。

生物活性

Cevadine hydrochloride is an alkaloid derived from the plant Veratrum species, primarily known for its potent biological activity. This compound has garnered attention due to its effects on sodium channels and its potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and relevant case studies.

This compound exerts its biological effects primarily through modulation of sodium (Na) channels. It has been shown to act as a paralytic agent , particularly in insects, demonstrating higher toxicity to these organisms compared to mammals . The compound enhances the permeability of excitable membranes, leading to an influx of Na ions, which disrupts normal cellular function.

Key Actions:

- Sodium Channel Modulation : Cevadine interacts with voltage-gated sodium channels, leading to depolarization and increased intracellular sodium levels .

- Neurotransmitter Release : By affecting ion channel dynamics, cevadine can induce neurotransmitter release, impacting neuronal signaling pathways .

Experimental Findings

Numerous studies have investigated the biological activity of this compound, revealing significant insights into its pharmacological properties.

Toxicological Studies

A study conducted on various alkaloids from Veratrum species demonstrated that cevadine exhibits notable toxicity profiles. The following table summarizes key findings regarding its toxicity:

| Compound | LD50 (mg/kg) | Observed Symptoms |

|---|---|---|

| This compound | 1.5 ± 0.1 | Paralysis, respiratory failure |

| Veratridine | 1.0 ± 0.2 | Cardiac arrhythmias |

| Isorubijervine | 1.14 ± 0.10 | Hypotension, bradycardia |

Table 1: Toxicity profile of selected alkaloids from Veratrum species .

In Vivo Studies

In vivo experiments have shown that cevadine can induce significant physiological changes:

- Cardiovascular Effects : Administration of cevadine resulted in decreased systemic blood pressure and heart rate in animal models, indicating potential cardiotoxicity .

- Neurological Impact : The compound has been linked to paralysis in treated subjects, further confirming its action on sodium channels and subsequent effects on neuromuscular transmission .

Case Studies

Several case studies highlight the implications of this compound's biological activities:

- Insecticide Applications : Cevadine has been utilized as an insecticide due to its high toxicity towards insects. Field studies have demonstrated effective pest control with minimal impact on non-target mammalian species .

- Pharmacological Research : Research focusing on the use of cevadine in pain management has shown promise due to its ability to modulate pain pathways via sodium channel inhibition. However, further studies are needed to assess safety and efficacy in humans .

属性

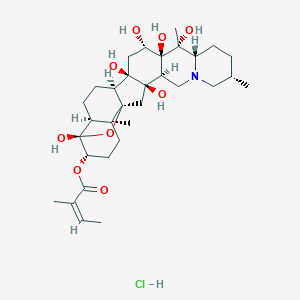

IUPAC Name |

[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49NO9.ClH/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36;/h6,17,19-24,34,36-40H,7-16H2,1-5H3;1H/b18-6-;/t17-,19-,20-,21-,22-,23-,24-,26-,27+,28+,29+,30+,31-,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSARLHXBMYVYSM-ZLVREPKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC[C@]2([C@H]3[C@@]1(O[C@@]24C[C@]5([C@@H]6CN7C[C@H](CC[C@H]7[C@@]([C@]6([C@H](C[C@]5([C@@H]4CC3)O)O)O)(C)O)C)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657581 | |

| Record name | Cevadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17666-25-0 | |

| Record name | Cevadine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017666250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cevadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veratrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEVADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75GK03249U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。